Difemerine

Description

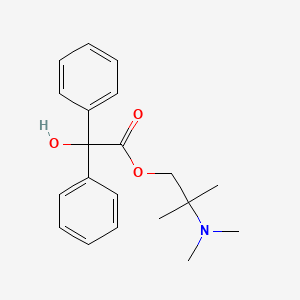

Structure

2D Structure

3D Structure

Properties

CAS No. |

3477-97-2 |

|---|---|

Molecular Formula |

C20H25NO3 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

[2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C20H25NO3/c1-19(2,21(3)4)15-24-18(22)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,23H,15H2,1-4H3 |

InChI Key |

GUONSMXZEYTWML-UHFFFAOYSA-N |

SMILES |

CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C |

Canonical SMILES |

CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C |

Other CAS No. |

80387-96-8 70280-88-5 |

Synonyms |

difemerine |

Origin of Product |

United States |

Chemical Synthesis and Advanced Structural Elucidation of Difemerine

Established Synthetic Methodologies for Difemerine and Its Analogues

The synthesis of this compound involves the formation of an ester linkage between a substituted propanolamine (B44665) and a substituted acetic acid. General synthetic routes for compounds like this compound often involve esterification reactions. The synthesis of similar compounds, such as benzodiazepine (B76468) derivatives, has been achieved through condensation and alkylation reactions. nih.gov Optimization of synthetic routes is crucial for enhancing production efficiency, reducing costs, and ensuring product quality. e3s-conferences.org Key factors influencing yield and purity include temperature, pressure, reaction time, and solvent selection. e3s-conferences.org

Chemical Reaction Pathways and Optimized Conditions

While specific detailed reaction pathways and optimized conditions solely for this compound synthesis are not extensively detailed in the provided search results, general principles of organic synthesis apply. Esterification, a likely key step in this compound synthesis, can be achieved through various methods, such as the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, or the reaction of an acid chloride or anhydride (B1165640) with an alcohol. organic-chemistry.org The optimization of reaction conditions, including catalyst choice, concentration, temperature, and solvent, is critical to achieving high yields and minimizing by-products. e3s-conferences.orgoctant.bio Microwave irradiation can also be employed to expedite reaction rates and improve yields in some organic synthesis procedures. mdpi.combeilstein-journals.org

Characterization of Key Synthetic Intermediates and By-products

Characterization of synthetic intermediates and by-products is essential for confirming the reaction pathway and assessing the purity of the final product. Techniques commonly used for this purpose include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). stackexchange.comacdlabs.comquora.comvanderbilt.edulehigh.edu NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while IR spectroscopy helps identify functional groups. stackexchange.comacdlabs.comquora.comvanderbilt.edu Mass spectrometry is used to determine the molecular weight and fragmentation pattern, aiding in the identification of intermediates and impurities. acdlabs.comvanderbilt.edu The specific intermediates and by-products formed during this compound synthesis would depend on the chosen synthetic route.

Resolution of Chemical Structure Ambiguities in this compound's Representation

Structural ambiguities can arise in chemical databases, leading to different representations of the same compound. oup.comoup.com These discrepancies can involve aspects like stereochemistry and regiochemistry. oup.comoup.com

Analysis of Discrepancies in Academic and Pharmaceutical Databases

Analysis of databases has revealed discrepancies in the representation of this compound's structure. For instance, different databases have listed this compound with two different names implying different structures: 2-(dimethylamino)-1,1-dimethylethyl benzilate and 2-(dimethylamino)-2,2-dimethylethyl benzilate. oup.comoup.com Investigations have shown that the 2-(dimethylamino)-1,1-dimethylethyl benzilate structure is the correct one, with the other representation being an initial incorrect entry that was later corrected in some databases. oup.comoup.com These discrepancies highlight the importance of rigorous structural verification.

Advanced Spectroscopic and Crystallographic Approaches for Definitive Stereochemical and Regiochemical Assignment

Design and Synthesis of this compound Derivatives for Mechanistic Exploration

The design and synthesis of derivatives are common strategies in chemical research to explore the structure-activity relationships and understand the mechanism of action of a compound. nih.govlabmanager.commdpi.com By systematically modifying specific parts of the this compound molecule, researchers can investigate how these changes affect its chemical properties and interactions.

The synthesis of derivatives often involves similar reactions to those used for the parent compound, but with modified starting materials or reaction conditions to introduce different functional groups or structural motifs. nih.govmdpi.com Techniques for synthesizing derivatives can include alkylation, acylation, or other coupling reactions, depending on the desired structural modifications. nih.govorganic-chemistry.org High-throughput synthesis methods and automation can be employed to generate libraries of derivatives for screening and analysis. octant.biolabmanager.com The characterization of these derivatives relies on the same spectroscopic and analytical techniques used for the parent compound. mdpi.com

Molecular Pharmacology and Receptor Interaction Mechanisms of Difemerine

Detailed Characterization of Difemerine's Anticholinergic Activity

This compound functions as an anticholinergic agent by blocking the action of acetylcholine (B1216132) at muscarinic receptors patsnap.comnih.gov. Acetylcholine typically binds to these receptors, leading to smooth muscle contraction and secretion patsnap.com. By blocking these binding sites, this compound prevents acetylcholine from exerting its effects, resulting in the relaxation of smooth muscles patsnap.com. This mechanism is particularly relevant to its use as an antispasmodic in conditions involving gastrointestinal spasms patsnap.com.

Quantitative Affinity and Selectivity Profiling for Muscarinic Acetylcholine Receptor Subtypes (M1-M5)

Muscarinic acetylcholine receptors consist of five subtypes: M1, M2, M3, M4, and M5 mdpi.com. While all subtypes are present in the central nervous system, their distribution varies across different tissues mdpi.com. M1 receptors are predominantly found in the stomach, salivary glands, and cerebral brain; M2 receptors are located in heart tissue and smooth muscles; M3 receptors are present in salivary glands, stomach, and smooth muscles; and M4 and M5 receptors are found in areas like the substantia nigra and hippocampus mdpi.com.

Antimuscarinic drugs, in general, often exhibit a lack of complete selectivity, meaning they can bind to multiple muscarinic receptor subtypes uc.ptnih.gov. Research indicates that this compound has documented affinity for muscarinic receptors uc.ptresearchgate.net. While specific quantitative data (such as Ki values) detailing this compound's affinity and selectivity profile across all five muscarinic receptor subtypes (M1-M5) is not extensively detailed in the provided search results, studies on anticholinergic agents often involve assessing binding affinity using methods like radioligand binding assays with ligands such as [3H]quinuclidinyl benzilate ([3H]QNB) amegroups.cnuam.esumich.edu. These assays help determine parameters like the dissociation constant (Kd) and the maximum number of binding sites (Bmax), as well as the inhibition constant (Ki) in competition binding experiments amegroups.cnuam.esumich.edu.

Based on the available information, this compound's anticholinergic activity stems from its ability to interact with muscarinic receptors, contributing to its effects on smooth muscle function patsnap.comnih.gov. Further detailed quantitative studies would be necessary to fully characterize its precise affinity and selectivity profile for each of the M1-M5 receptor subtypes.

Elucidation of Agonist, Antagonist, and Modulatory Binding Dynamics

This compound is described as an anticholinergic agent and an antimuscarinic drug patsnap.comwikipedia.orgmims.com. This classification indicates that it acts as an antagonist at muscarinic acetylcholine receptors, meaning it binds to the receptor but does not activate it, thereby blocking the action of endogenous acetylcholine or other agonists drugbank.com. Antagonists compete with agonists for the same binding site on the receptor, known as the orthosteric site mdpi.com.

The binding dynamics of antagonists can be characterized by their affinity (how strongly they bind) and their dissociation rate (how quickly they unbind) uam.es. The interaction of antagonists with muscarinic receptors prevents the conformational changes necessary for receptor activation and subsequent intracellular signaling cascades nih.gov.

While the provided information confirms this compound's role as an antagonist at muscarinic receptors, detailed studies specifically elucidating its precise binding dynamics, such as association and dissociation rates or potential allosteric modulatory effects on muscarinic receptors, are not extensively described. However, the general mechanism of muscarinic antagonists involves competitive inhibition of acetylcholine binding drugbank.comwikipedia.org.

Preclinical Pharmacokinetics and Metabolism of Difemerine Non Human Biological Systems

Absorption and Distribution Studies in Experimental Animal Models

Absorption describes the movement of a compound from its site of administration into the systemic circulation, while distribution refers to its subsequent dispersion throughout the body into various tissues and organs. criver.commsdvetmanual.comcreative-biolabs.com Preclinical studies in experimental animal models, such as rodents, are routinely performed to characterize these initial pharmacokinetic phases for novel compounds. bioivt.combiotechfarm.co.il The chosen route of administration in these models can significantly influence the absorption profile. biotechfarm.co.il

In Vitro Permeability Assessments across Biological Barriers

In vitro permeability assays are valuable tools used to predict the ability of a compound to cross biological membranes. creative-biolabs.comwikipedia.orgmedtechbcn.com These assessments frequently employ cell-based systems, such as Caco-2 or MDCK cells, which mimic intestinal or renal barriers, respectively, or utilize artificial membranes in methods like the Parallel Artificial Membrane Permeation Assay (PAMPA). creative-biolabs.comwikipedia.orgmedtechbcn.com These techniques yield an apparent permeability coefficient (Papp), serving as an indicator of the rate at which a substance traverses a cellular layer. wikipedia.org Permeability is a critical determinant of absorption and, consequently, bioavailability, particularly for orally administered compounds. creative-biolabs.comwikipedia.org Compounds exhibiting high permeability in these in vitro models are generally expected to have higher bioavailability. medtechbcn.com While the inherent absorption across the intestinal wall is considered broadly similar across mammalian species due to the conserved nature of epithelial cell membranes, species-specific factors can introduce variations. nih.gov

Quantitative Tissue Distribution Analysis in Animal Organs

Quantitative tissue distribution studies in animal models involve administering the compound and then measuring its concentrations in a variety of organs and tissues over defined time points. mdpi.comnih.govfrontiersin.org This analysis provides essential data on the extent and pattern of the compound's distribution throughout the body. mdpi.comnih.gov Commonly analyzed organs include the heart, lungs, liver, spleen, kidneys, brain, stomach, and intestines. mdpi.comfrontiersin.org The volume of distribution (Vd), a calculated pharmacokinetic parameter, offers an indication of the extent to which a compound distributes into tissues away from the bloodstream. europa.eumsdvetmanual.com A larger Vd suggests wider distribution into extravascular tissues. msdvetmanual.com Factors such as binding to plasma proteins can influence tissue distribution, as highly protein-bound compounds may have restricted movement into some tissues. europa.eufrontiersin.org

Biotransformation Pathways and Metabolite Identification in Preclinical Species

Biotransformation, also known as metabolism, is the process by which living organisms chemically modify compounds. bioivt.comcriver.comnih.gov This process primarily occurs in the liver, the major metabolic organ, but also takes place in extrahepatic tissues such as the intestines, kidneys, and lungs. nih.govnih.gov Characterizing the metabolic pathways and identifying the resulting metabolites is a critical component of preclinical evaluation. bioivt.comnih.govevotec.comadmescope.com

Structural Elucidation and Quantification of Difemerine Metabolites

A key aspect of metabolism studies is the identification of the chemical structures of the metabolites formed and the quantification of their concentrations in biological matrices. bioivt.comnih.govevotec.comadmescope.com Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are widely used for both the identification and quantification of metabolites due to their sensitivity, selectivity, and specificity. arome-science.commdpi.com Metabolite profiling involves determining the range of metabolites produced, while structural elucidation focuses on determining their precise chemical structures. evotec.comadmescope.com Quantification provides data on the relative or absolute amounts of each metabolite present. mdpi.com Regulatory bodies emphasize the importance of quantitatively monitoring metabolites during preclinical studies. mdpi.comnih.gov Evaluating the relative abundance of metabolites in comparison to the parent compound is an important consideration. mdpi.com

Elimination Routes and Clearance Mechanisms in Preclinical Investigations

Elimination is the irreversible removal of a compound and its metabolites from the body. criver.comopenaccessjournals.com The primary routes of elimination include excretion via the kidneys (in urine), the liver (in bile, leading to fecal excretion), and potentially other minor routes. criver.comopenaccessjournals.com Clearance is a pharmacokinetic parameter that reflects the volume of plasma or blood cleared of the substance per unit of time. nih.gov Preclinical studies are designed to investigate these elimination pathways and clearance mechanisms in the animal species used. bioivt.comsrce.hrcriver.com Renal excretion involves the filtration and secretion of the compound or its metabolites by the kidneys. Biliary excretion involves the transport of the compound or metabolites into the bile, which is then released into the intestinal tract and eliminated in the feces. criver.com Hepatic metabolism is a significant contributor to the clearance of many small molecule drugs. nih.gov The total amount of a compound eliminated can be assessed by measuring its recovery and that of its metabolites in excreta like urine, feces, and bile. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Difemerine

Identification of Key Pharmacophoric Features for Receptor Binding and Efficacy

Pharmacophoric features are the essential molecular characteristics required for a compound to bind to a specific biological target and exert its effect wikipedia.orggoogle.com. While specific detailed research on the pharmacophoric features of Difemerine for its antimuscarinic activity was not extensively found in the search results, general principles of SAR and receptor binding apply. Effective binding between a chemical and a protein receptor, such as a muscarinic receptor, typically involves the formation of multiple weak noncovalent bonds at the binding site epo.org. The binding site is usually a cavity in the protein formed by specific amino acid arrangements epo.org. The chemical structure must fit precisely into this binding site for effective binding to occur epo.org.

Given this compound's structure, potential pharmacophoric features for muscarinic receptor binding could include:

The tertiary amine group, which is often protonated at physiological pH and can participate in ionic interactions.

The ester linkage.

The hydroxyl group.

The two phenyl rings, which can engage in pi-pi interactions or hydrophobic interactions with aromatic or lipophilic residues in the receptor binding site.

SAR studies involve systematically altering functional groups and analyzing the resulting changes in activity to understand their influence slideshare.netsolubilityofthings.com.

Influence of Molecular Conformation and Stereoisomerism on Biological Activity

Molecular conformation, the spatial arrangement of atoms that can be changed by rotation around single bonds, significantly affects drug binding and biological activity mun.ca. The preferred conformation of a drug molecule is crucial in the design and synthesis of new drugs mun.ca. Drug receptors are highly sensitive to the structure and spatial orientation of molecules binding to them mun.ca.

Stereoisomerism, where compounds have the same molecular formula and connectivity but differ in the spatial arrangement of atoms, can lead to significant variations in biological activity solubilityofthings.commichberk.comnih.gov. Enantiomers, which are non-superimposable mirror images, can exhibit drastically different biological activities despite having identical physical properties solubilityofthings.com. This is because biological systems, including receptors and enzymes, are often chiral and can discriminate between different stereoisomers solubilityofthings.comlibretexts.org.

Impact of Functional Group Substitutions on Potency and Selectivity

Functional groups are key determinants of a molecule's properties and how well a drug binds to its target biotechacademy.dk. SAR studies systematically evaluate how changes in functional groups affect biological activity to identify optimal structures for drug design solubilityofthings.com. Different functional groups can participate in various interactions with the receptor binding site, such as hydrogen bonding (e.g., hydroxyl and amine groups), ionic interactions (e.g., protonated amine), and hydrophobic interactions (e.g., phenyl rings) biotechacademy.dk.

Modifications to the functional groups or their positions within the this compound structure would likely alter its binding affinity and selectivity for different muscarinic receptor subtypes, thereby impacting its potency and pharmacological profile. For example, altering the size or electronic properties of the phenyl rings, modifying the ester linkage, or changing the nature or position of the dimethylamino group could all influence the interaction with the target receptor. General SAR studies on other compound series have shown that even subtle changes in substituents can lead to significant differences in activity nih.govfrontiersin.org.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogues

QSAR modeling is a computational approach used in drug discovery to predict and understand the relationship between chemical structure and biological activity jocpr.commdpi.comwikipedia.org. It involves building mathematical models that correlate the physicochemical properties or structural features of compounds (molecular descriptors) to their biological activities jocpr.commdpi.com. QSAR models can aid in screening chemical libraries and prioritizing compounds with potential therapeutic effects jocpr.com.

While specific QSAR models developed for this compound analogues were not found in the provided search results, the general methodology for developing such models is well-established.

Selection and Application of Molecular Descriptors

Molecular descriptors are numerical values that represent the structural and physicochemical properties of molecules amazon.comwikipedia.orgnih.gov. They are crucial for transforming chemical information into a format suitable for mathematical analysis in QSAR modeling wikipedia.org. Descriptors can capture various aspects of a molecule, including size, shape, electronic properties, lipophilicity, and the presence of specific functional groups jocpr.comwikipedia.orgdergipark.org.trucsb.edu.

Examples of molecular descriptors commonly used in QSAR analysis include:

Molecular weight (MW) ucsb.edupatsnap.com

Logarithm of octanol-water partition coefficient (log P or cLogP), a measure of lipophilicity frontiersin.orgucsb.edupatsnap.com

Molar refractivity (CMR) patsnap.comtaylorandfrancis.com

Dipole moment (DM) wikipedia.orgdergipark.org.trpatsnap.com

Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), related to electronic reactivity dergipark.org.trucsb.edupatsnap.com

Number of hydrogen bond donors and acceptors biotechacademy.dkpatsnap.com

Topological descriptors that describe molecular connectivity patsnap.com

Quantum-chemical descriptors wikipedia.orgucsb.edu

Steric parameters taylorandfrancis.com

The selection of appropriate molecular descriptors is critical for building effective QSAR models wikipedia.org. The chosen descriptors should be relevant to the biological activity being studied and capable of capturing the structural variations within the set of compounds wikipedia.org.

Statistical Validation and Predictive Power of QSAR Models

Once a QSAR model is built using a set of compounds with known activity (training set), it must be rigorously validated to ensure its reliability and predictive power jocpr.commdpi.comwikipedia.org. Validation assesses the model's ability to accurately predict the activity of new, unseen compounds wikipedia.orgnih.gov.

Common statistical validation methods include:

Internal Validation (Cross-validation): This involves using data from the training set to test the model's predictability. Methods like leave-one-out (LOO) or k-fold cross-validation are commonly used mdpi.comnih.gov. A common metric is the leave-one-out cross-validated R2 (Q2) uniroma1.itmdpi.com.

External Validation: This is considered crucial for assessing the model's ability to predict the activity of truly independent compounds. The available data is split into a training set for model development and a separate test set for evaluating predictive accuracy wikipedia.orgnih.gov. The correlation coefficient (R2) for the test set is a key metric uniroma1.itmdpi.com.

Y-randomization: This test is performed to ensure that the developed QSAR model is not due to chance correlations uniroma1.itmdpi.com.

Statistically robust and predictive QSAR models should exhibit good values for parameters like R2 and Q2, often with established threshold values (e.g., Q2 > 0.5 or 0.6, R2 > 0.6 for the test set) uniroma1.itmdpi.com. The applicability domain of the model, which defines the chemical space for which the model is expected to provide reliable predictions, should also be considered wikipedia.orguniroma1.it.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies for Novel this compound Chemotypes

Fragment-Based Drug Discovery (FBDD) and scaffold hopping are strategies used in drug discovery to identify novel chemical structures with desired biological activity ontosight.ai. FBDD involves identifying small chemical fragments that bind weakly to a biological target and then growing or combining these fragments to create more potent lead compounds. Scaffold hopping involves replacing the core structure (scaffold) of a known active compound with a different scaffold while retaining the key pharmacophoric features necessary for activity.

While specific applications of FBDD or scaffold hopping to this compound were not detailed in the search results, these approaches could potentially be applied to discover novel compounds with similar or improved antimuscarinic activity. By identifying the crucial fragments or the essential scaffold of this compound responsible for its interaction with muscarinic receptors (as informed by SAR studies), researchers could explore chemical libraries or design new molecules incorporating these features within different structural contexts. This could lead to the identification of novel chemotypes with potentially better properties, such as improved potency, selectivity, or pharmacokinetic profiles.

Advanced Analytical Methodologies for Difemerine Research

Chromatographic Techniques for the Separation and Quantification of Difemerine

Chromatographic techniques are widely used for separating and quantifying components within a mixture. For this compound, these methods are essential for isolating the compound from impurities or matrix components and accurately determining its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of pharmaceutical compounds like this compound. Developing a robust HPLC method involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. researchgate.netijpsjournal.com

Method validation is a critical step following development, ensuring the method is suitable for its intended purpose. researchgate.netpnrjournal.com Validation parameters typically include specificity, linearity, accuracy, precision, detection limit (LOD), quantification limit (LOQ), and robustness, often following guidelines from regulatory bodies like the ICH. ijpsjournal.compnrjournal.com

While specific data for this compound HPLC method validation were not found, general principles apply. A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol, pumped at a specific flow rate. researchgate.netijpsjournal.comijnrd.org Detection is commonly performed using a UV detector at a wavelength where the analyte absorbs light. researchgate.netijnrd.org

Validation ensures that the method provides reliable and reproducible results. For example, linearity is assessed by analyzing samples at different concentrations to establish a linear relationship between the analyte concentration and the detector response. ijpsjournal.com Accuracy is determined by measuring the recovery of known amounts of analyte added to a matrix, while precision is evaluated by assessing the variability of results from replicate analyses. ijpsjournal.compnrjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique particularly useful for the analysis of volatile and semi-volatile compounds. thermofisher.commdpi.com It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. thermofisher.com GC-MS is valuable for trace analysis, allowing for the detection and quantification of very low concentrations of an analyte. thermofisher.com

For this compound, GC-MS could be applied to analyze its volatile degradation products or potential volatile metabolites, although this compound itself may require derivatization to increase its volatility for GC analysis. thermofisher.comazolifesciences.com Derivatization involves chemically modifying the compound to make it more amenable to GC separation. thermofisher.comazolifesciences.com Common derivatization methods include silylation or methoximation. thermofisher.comazolifesciences.com

The mass spectrometry component of GC-MS provides structural information based on the fragmentation pattern of the ionized molecules. thermofisher.com Electron ionization (EI) is a common ionization technique in GC-MS, producing characteristic and reproducible fragmentation patterns that can be matched against spectral libraries for compound identification. thermofisher.com GC-MS offers high sensitivity, selectivity, and reproducible retention times, making it suitable for complex sample analysis. thermofisher.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide detailed information about the structure and purity of a chemical compound. For this compound, these methods are indispensable for confirming its identity and assessing the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the complete structural assignment of organic molecules. jchps.comweebly.com It provides detailed information about the connectivity of atoms and the chemical environment of nuclei within a molecule. jchps.comnih.gov Both 1D NMR experiments, such as 1H NMR and 13C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to fully elucidate a compound's structure. weebly.comresearchgate.netnd.edu

1H NMR spectroscopy provides information about the different types of protons in the molecule, their relative numbers, and their neighboring protons. jchps.com 13C NMR spectroscopy reveals the different types of carbon atoms. nih.gov 2D NMR experiments provide correlations between nuclei, helping to piece together the molecular structure. weebly.comresearchgate.net

NMR is crucial for confirming the structure of synthesized this compound and for identifying any structural isomers or impurities. jchps.comnih.gov The chemical shifts, splitting patterns, and integration of signals in NMR spectra are unique to a given molecule and serve as a powerful tool for structural confirmation and purity assessment. jchps.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. nih.govresearchgate.netbiocompare.com This allows for the determination of the exact mass of a molecule and its fragments, which can be used to unequivocally determine the elemental composition of the compound and its ions. nih.govresearchgate.netlibretexts.org Unlike nominal mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.govlibretexts.org

HRMS is invaluable for confirming the molecular formula of this compound and for analyzing its fragmentation pattern. nih.govresearchgate.net When coupled with tandem mass spectrometry (MS/MS), HRMS can provide detailed information about how the molecule breaks apart upon ionization, yielding fragment ions. nih.govnih.gov The exact masses of these fragment ions, along with their relative abundances, provide a "fingerprint" that aids in structural confirmation and the identification of impurities or related compounds. libretexts.orgnih.gov HRMS is particularly useful for identifying unknowns in complex matrices due to its high accuracy and resolving power. nih.govresearchgate.net

Bioanalytical Methods for this compound Detection in Preclinical Biological Matrices

Bioanalytical methods are specifically designed to detect and quantify analytes, such as drugs and their metabolites, in biological matrices like blood, plasma, serum, or urine. pnrjournal.comijprajournal.comasiapharmaceutics.info These methods are essential for preclinical studies to understand the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicokinetics of a compound. pnrjournal.comijprajournal.com

Developing bioanalytical methods for this compound in preclinical biological matrices involves several steps, including sample collection, processing, and analysis. pnrjournal.comijprajournal.com Biological matrices are complex and contain numerous endogenous compounds that can interfere with the analysis of the analyte. asiapharmaceutics.info Therefore, sample preparation is a critical step to isolate and concentrate the analyte while removing interfering substances. pnrjournal.comijprajournal.com Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. ijprajournal.comjgtps.com

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and specifically LC-MS/MS, are the methods of choice in bioanalytical laboratories due to their high sensitivity and selectivity. pnrjournal.comijprajournal.com LC-MS/MS combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry, making it ideal for quantifying analytes in complex biological matrices at low concentrations. pnrjournal.com

Computational Chemistry and Cheminformatics Applications in Difemerine Research

Molecular Docking and Dynamics Simulations of Difemerine-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation, or pose, of a small molecule ligand when it binds to a target protein receptor. chemrxiv.org This method simulates the "lock-and-key" mechanism of molecular recognition and provides insights into the binding affinity and potential biological activity of the ligand. chemrxiv.org Molecular dynamics (MD) simulations, on the other hand, simulate the behavior of atoms and molecules over time, allowing for the study of interactions within a more realistic environment that considers factors like protein flexibility and solvent effects. mdpi.com Combining these techniques can offer a more comprehensive understanding of ligand-receptor interactions. chemrxiv.org

While the search results specifically mention this compound as an antimuscarinic drug oup.comoup.com and discuss computational techniques like molecular docking and MD simulations in the context of protein-ligand interactions chemrxiv.orgmdpi.comfrontiersin.orgplos.orgfrontiersin.orgnih.gov, there were no specific detailed research findings found directly applying these methods to this compound and its target interactions within the provided search snippets. However, the general principles and applications of these techniques are well-established in studying drug-target binding. chemrxiv.org

Prediction of Ligand-Binding Modes and Interaction Energies

Molecular docking aims to identify the most probable binding poses of a ligand within a receptor's binding site and estimate the binding energy associated with these poses. chemrxiv.org This involves using search algorithms to find different orientations and conformations of the ligand and scoring functions to evaluate the strength of the interaction. The scoring functions estimate the interaction energy, providing an indication of how strongly the ligand might bind to the target. chemrxiv.org

Although no specific data for this compound was found, in general studies, docking programs can yield binding affinity scores, often expressed in kcal/mol. frontiersin.orgplos.org For example, one study on potential MAPKERK inhibitors reported docking scores, with a lower (more negative) score indicating better binding affinity. frontiersin.org

Conformational Changes and Energetic Contributions of Receptor-Ligand Complexes

Molecular dynamics simulations are crucial for understanding the dynamic aspects of receptor-ligand interactions, including the conformational changes that occur upon binding and the energetic contributions of different residues to the interaction. mdpi.comfrontiersin.org MD simulations can reveal the stability of the protein-ligand complex over time by analyzing parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and by monitoring the formation and breaking of hydrogen bonds and other interactions. mdpi.comfrontiersin.orgplos.org Analyzing these dynamics provides a better understanding of the structure-function relationships and the stability of the bound complex. mdpi.com

While the search results discuss MD simulations in the context of analyzing the stability and dynamic behavior of protein-ligand complexes mdpi.comfrontiersin.orgplos.org, no specific data or detailed findings regarding the conformational changes or energetic contributions of this compound-receptor complexes were available in the provided snippets.

Virtual Screening and Computational Library Design for this compound Analogues

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a specific drug target. wikipedia.org This approach significantly reduces the time and cost associated with traditional experimental screening methods. nih.govwikipedia.org Computational library design involves creating or selecting chemical libraries that are enriched in compounds with desirable properties or structural features, often focusing on designing analogues of known active compounds like this compound. wikipedia.orgfrontiersin.org

Cheminformatics tools and databases, such as DrugCentral which provides chemical structures in formats suitable for cheminformatics activities like virtual screening, can be utilized in this process. oup.com

Pharmacophore Modeling for Identification of Novel Hit Compounds

Pharmacophore modeling is a technique used to define the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors, acceptors, aromatic rings) that are necessary for a molecule to bind to a specific biological target and elicit a particular biological response. nih.govresearchgate.netdovepress.com Pharmacophore models can be generated based on the structure of the target protein (structure-based) or on a set of known active ligands (ligand-based). nih.govdovepress.com These models serve as queries to screen large databases of compounds in virtual screening, helping to identify novel hit compounds that are likely to bind to the target. nih.govresearchgate.net

Pharmacophore modeling is a widely used tool in drug discovery for identifying potential lead molecules and optimizing existing ones. researchgate.net While the general application of pharmacophore modeling in identifying novel compounds is discussed nih.govresearchgate.net, no specific studies detailing the creation or use of pharmacophore models for this compound or its analogues were found in the search results.

In Silico Chemical Space Exploration and Diversity Analysis

In silico chemical space exploration involves computationally investigating the vast theoretical space of possible chemical compounds to identify novel molecular structures with desired properties. mpg.defrontiersin.org Diversity analysis is a crucial aspect of this process, ensuring that the explored chemical space is not limited to compounds structurally similar to known molecules, thereby increasing the chances of finding novel scaffolds and mechanisms of action. nih.govfrontiersin.org Computational tools and algorithms are used to generate, represent, and analyze the diversity of chemical libraries. nih.govfrontiersin.org

Exploring chemical space can involve generating novel molecules through techniques like combinatorial chemistry or using curated databases designed to cover a broad range of chemical diversity. frontiersin.org Machine learning and AI are increasingly being used to assist in the de novo design of novel molecular scaffolds and to navigate chemical space more efficiently. mpg.defrontiersin.org Although the principles of chemical space exploration and diversity analysis are relevant to finding this compound analogues, no specific research on applying these techniques directly to this compound was found in the provided snippets.

Prediction of Preclinical Pharmacokinetic and Metabolic Properties Using Computational Models

Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates early in the discovery process is crucial for reducing the high failure rates in clinical trials. dovepress.comnih.govnih.gov Computational models, often referred to as in silico ADMET prediction tools, are widely used to estimate these properties based on the chemical structure of the compound. nih.govnih.govuq.edu.au These models can predict various pharmacokinetic parameters, including oral absorption, bioavailability, and metabolic fate. uq.edu.auuoa.gr

Computational methods for metabolism prediction aim to identify the potential sites of metabolism (SOMs) on a molecule and predict the structures of likely metabolites. univie.ac.atnews-medical.netnih.govchemrxiv.org Tools utilizing machine learning models, knowledge-based rules, or a combination of approaches are available for this purpose. univie.ac.atnews-medical.netnih.govchemrxiv.orgresearchgate.net Predicting metabolism is important for understanding how a drug is transformed in the body and identifying potential issues such as the formation of toxic metabolites or rapid clearance. univie.ac.atnews-medical.netnih.gov

Physiologically Based Pharmacokinetic (PBPK) models are also used to predict PK properties, offering a more mechanistic approach by simulating the drug's movement and transformation within different organs and tissues. nih.govuoa.gr

While the importance and application of computational ADMET and metabolism prediction are highlighted nih.govnih.govuq.edu.auuoa.grnews-medical.netnih.gov, no specific computational studies predicting the preclinical pharmacokinetic or metabolic properties of this compound were found in the provided search results.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME prediction involves using computational models and algorithms to estimate how a chemical compound will be absorbed, distributed, metabolized, and excreted by an organism. These predictions are vital in the early stages of drug development to filter out compounds likely to fail due to unfavorable pharmacokinetic properties, thereby saving time and resources.

Typical in silico ADME parameters that can be predicted include:

Lipophilicity (e.g., LogP/LogD): This property influences a compound's solubility and permeability across biological membranes. Databases like DrugCentral list calculated LogP (cLogP) values for compounds, including this compound wikipedia.org.

Aqueous Solubility: Predicts how well a compound dissolves in water, affecting its absorption and formulation.

Intestinal Absorption: Estimates the extent to which a compound is absorbed from the gastrointestinal tract.

Plasma Protein Binding: Predicts the fraction of a compound that binds to proteins in the blood plasma, affecting its free concentration and distribution.

Blood-Brain Barrier Permeation: Estimates the ability of a compound to cross the barrier protecting the brain.

Volume of Distribution: Predicts how a compound distributes between plasma and the rest of the body.

Metabolism (e.g., Sites of Metabolism, CYP Inhibition/Induction): Predicts how a compound is likely to be metabolized by enzymes, particularly cytochrome P450 enzymes, which can affect its half-life and potential for drug-drug interactions.

Excretion Pathways: Predicts how the compound and its metabolites are likely to be eliminated from the body (e.g., renal or biliary excretion).

These predictions are typically based on the compound's molecular structure and various descriptors derived from it using quantitative structure-activity relationship (QSAR) models or more complex machine learning algorithms. While the general principles are applicable to this compound, specific detailed in silico ADME prediction studies for this compound were not identified in the available search results. Had such studies been found, they might present data in tables showing predicted values for various ADME parameters compared to known drugs or reference compounds.

Prediction of Molecular Reactivity and Stability Profiles

Computational methods are also employed to predict the reactivity and stability of drug molecules. Understanding these profiles is crucial for determining a compound's shelf life, potential degradation pathways, and possible interactions with other molecules or biological systems.

Computational approaches for assessing molecular reactivity and stability include:

Quantum Mechanics (QM) Calculations: These can provide insights into the electronic structure of a molecule, identifying reactive centers, bond strengths, and potential transition states for chemical reactions (e.g., hydrolysis, oxidation).

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of a molecule over time at various temperatures and in different environments, helping to understand its conformational stability and potential for degradation under specific conditions.

Prediction of Degradation Pathways: Computational tools can predict likely chemical degradation routes based on the molecule's structure and the presence of labile functional groups.

Assessment of Sensitivity to Environmental Factors: In silico methods can help evaluate a compound's susceptibility to degradation induced by factors such as heat, light, or moisture.

Predicting the reactivity and stability profile of a compound like this compound through computational means would involve analyzing its specific functional groups, such as the ester linkage and the tertiary amine, for their susceptibility to hydrolysis, oxidation, or other degradation processes. Computational studies could also explore the molecule's conformational landscape to understand how its 3D structure might influence its stability or reactivity. However, specific published computational studies detailing the predicted molecular reactivity and stability profiles of this compound were not found in the conducted searches. If such research were available, it might include data tables illustrating predicted degradation products, activation energies for degradation pathways, or stability under simulated environmental conditions.

Preclinical Pharmacodynamics and Mechanistic Efficacy in Animal Models

Investigation of Antispasmodic Effects in Isolated Organ and In Vivo Animal Models

Difemerine's primary preclinical investigation has focused on its antispasmodic effects, particularly on smooth muscle tissues. patsnap.com This involves assessing its ability to relax muscles in various organ systems.

Assessment of Gastrointestinal Smooth Muscle Relaxation

This compound acts as an anticholinergic agent, inhibiting the action of acetylcholine (B1216132), a neurotransmitter that typically induces muscle contraction in the gastrointestinal tract by binding to muscarinic receptors on smooth muscle cells. patsnap.com By blocking these receptors, this compound reduces muscle contractions, leading to relaxation of the smooth muscles in the gut. patsnap.com This mechanism is particularly relevant in conditions characterized by gastrointestinal spasms and hypermotility. patsnap.com Additionally, this compound's mechanism involves inhibiting the influx of calcium ions into smooth muscle cells, a critical step for muscle contraction, further contributing to its antispasmodic efficacy. patsnap.com

Evaluation of Genitourinary Tract Motility Modulation

While the primary focus in the provided information is on the gastrointestinal tract, antimuscarinic agents, as a class, are known to affect smooth muscle in various organs innervated by the parasympathetic nervous system, including the urinary tract. lecturio.com The mechanism of blocking muscarinic receptors and potentially inhibiting calcium influx would also be relevant to modulating motility in the genitourinary system, although specific detailed research findings on this compound's effects in animal models of genitourinary tract motility were not prominently featured in the search results.

Elucidation of Psychosedative Actions in Rodent Behavioral Models

Some pharmacological agents can exhibit effects on the central nervous system (CNS), including psychosedative actions. clevelandclinic.org Preclinical studies in rodents often employ behavioral models to assess such effects. nih.govscielo.brscielo.brcpn.or.krnih.govmdpi.com

Assessment of Sedation and Anxiolytic-like Behaviors

Sedatives are medications that slow down CNS activity, often by enhancing the activity of inhibitory neurotransmitters like gamma-aminobutyric acid (GABA). clevelandclinic.orgbenzoinfo.com This can result in decreased anxiety and drowsiness. clevelandclinic.org Anxiolytic effects, reducing anxiety, are also evaluated in animal models using tests that explore responses to stressful or novel environments. scielo.brcpn.or.krnih.gov While some antimuscarinic drugs can have sedative effects due to CNS activity, specific detailed findings on this compound's psychosedative or anxiolytic-like behaviors in rodent models were not extensively described in the provided search results. iiab.me

Electrophysiological and Neurochemical Correlates of Central Nervous System Activity

Investigating the electrophysiological and neurochemical correlates of CNS activity involves examining how a drug affects electrical signaling and neurotransmitter levels in the brain. nih.gov This can provide deeper insights into the mechanisms underlying observed behavioral effects, such as sedation. nih.govnih.gov Electrophysiology-based assays, including electroencephalograms and brain slice recordings, can be used in preclinical assessments of CNS effects. nih.gov Neurochemical studies might involve measuring neurotransmitter release or receptor binding in specific brain regions. While the general principles of these preclinical methods are established, specific data detailing this compound's effects on electrophysiological or neurochemical parameters in animal models were not found in the search results.

Emerging Research Directions and Future Perspectives on Difemerine

Potential for Repurposing Difemerine Based on Novel Mechanistic Discoveries

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, is a significant area of pharmaceutical research nih.gov. This approach can be particularly fruitful when novel mechanisms of action or off-target effects of a compound are discovered nih.gov. This compound's known activity is primarily as an antimuscarinic agent, affecting muscarinic receptor subtypes M1 through M5 youtube.comnih.gov. While its established use relates to this anticholinergic activity mims.com, deeper investigation into its interactions with other biological targets or pathways could reveal novel mechanistic insights.

Databases like DrugCentral serve as resources that integrate information on drug structure, bioactivity, and pharmacological actions, facilitating cheminformatics activities such as computational drug repurposing by analyzing chemical libraries and approved drugs oup.comportico.orgoup.comresearchgate.netppd.com. This compound is included in such databases oup.comportico.orgoup.comresearchgate.net. Analyzing its structural features and comparing them against libraries of compounds with known activity against a wide range of targets could computationally predict potential new interactions or pathways influenced by this compound. However, specific published research detailing novel mechanistic discoveries about this compound beyond its established antimuscarinic effects or concrete studies on repurposing this compound for new indications based on such potential discoveries were not identified in the available literature. Future research could potentially employ high-throughput screening or computational modeling to explore these possibilities, potentially identifying new therapeutic applications based on a more comprehensive understanding of its pharmacological profile.

Development of Advanced Drug Delivery Systems for Preclinical Proof-of-Concept Studies

Advanced drug delivery systems aim to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, potentially enhancing efficacy, reducing toxicity, and enabling targeted delivery nih.govdovepress.comgoogle.comuclouvain.bekuleuven.benih.govmdpi.com. These systems include nanoparticles, liposomes, microspheres, and other formulations designed to control drug release, improve solubility, or target specific tissues or cells nih.govdovepress.comgoogle.comnih.govyoutube.com. Preclinical studies are crucial for evaluating the safety and efficacy of these novel formulations before human trials ppd.comcriver.comallucent.com.

For a compound like this compound, the development of advanced drug delivery systems could offer several potential advantages. For instance, encapsulating this compound in nanoparticles could potentially alter its absorption, distribution, metabolism, and excretion profile, leading to sustained release or targeted delivery to specific sites where its antimuscarinic activity might be beneficial with reduced systemic exposure. One patent mentions this compound in a list of hydrophobic active pharmaceutical ingredients that could potentially be encapsulated in polymeric nanoparticles using a solvent-free method, indicating a theoretical possibility for such formulations google.com. However, dedicated published preclinical proof-of-concept studies specifically investigating advanced drug delivery systems for this compound were not found in the available literature. Future research in this area could focus on developing and evaluating novel formulations to optimize this compound's delivery characteristics for existing or potential new therapeutic applications.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Pharmacology

Omics technologies, such as proteomics and metabolomics, provide comprehensive insights into biological systems at the molecular level oup.commit.edubiocat.commdpi.comgoogleapis.comnih.gov. Proteomics involves the large-scale study of proteins, including their structure, function, and interactions, while metabolomics focuses on the complete set of small-molecule metabolites within a biological sample mit.edubiocat.commdpi.comgoogleapis.comnih.gov. These technologies are increasingly applied in pharmacology to understand drug mechanisms of action, identify biomarkers, and predict drug responses oup.commdpi.comgoogleapis.commedrxiv.org.

Applying omics technologies to study this compound's pharmacology could potentially provide a deeper understanding of its effects on cellular pathways and metabolic processes. Proteomic studies could investigate how this compound exposure alters protein expression profiles or protein-protein interactions in target tissues, potentially revealing downstream effects of muscarinic receptor blockade or identifying unanticipated protein targets. Metabolomic analysis could provide insights into how this compound influences cellular metabolism, identifying specific metabolic pathways that are affected by its activity. While this compound is mentioned in the context of proteomics in some indices portico.orgbiocat.com, specific published studies detailing the application of proteomics or metabolomics to investigate this compound's pharmacological effects were not identified. Future research utilizing these powerful technologies could offer valuable data to complement traditional pharmacological studies and potentially uncover new aspects of this compound's biological activity.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization Pipelines

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery and development by enabling the analysis of vast datasets, predicting molecular properties, and optimizing compound design youtube.comdovepress.commdpi.commednexus.orgresearchgate.netmdpi.comnih.govfarmaciajournal.comnih.govmdpi.combroadinstitute.orgfrontiersin.orgnih.gov. These technologies can be applied across various stages, including target identification, virtual screening of compound libraries, prediction of pharmacokinetic and toxicity profiles, and the design of novel molecules dovepress.commdpi.commednexus.orgresearchgate.netnih.govfarmaciajournal.comnih.govmdpi.comfrontiersin.org.

In the context of this compound, AI and ML could potentially be integrated into research pipelines to facilitate its study and potential optimization. For example, ML algorithms trained on data from known antimuscarinic compounds and their interactions could be used to predict the binding affinity of this compound analogs to different muscarinic receptor subtypes or to identify potential off-targets. AI could also assist in analyzing structure-activity relationships to guide the design of modified this compound structures with potentially improved efficacy, selectivity, or pharmacokinetic properties. Furthermore, AI could aid in the analysis of preclinical data generated from studies on this compound or its formulations. However, specific published studies detailing the application of AI or ML pipelines specifically for this compound discovery, optimization, or research were not found in the available literature. The integration of these computational approaches represents a potential future direction to accelerate the understanding and potential development of this compound or related compounds.

Q & A

Q. What is the pharmacological classification of Difemerine, and how does this inform experimental design in preclinical studies?

this compound is classified under the Anatomical Therapeutic Chemical (ATC) code A03AA09 as a synthetic anticholinergic agent with a tertiary amino group structure . This classification implies its primary mechanism involves muscarinic receptor antagonism, which guides experimental models targeting gastrointestinal motility disorders. Researchers should prioritize in vitro assays (e.g., receptor-binding studies) and in vivo models (e.g., rodent intestinal hypermotility) to validate its antispasmodic effects. Standardized protocols for dose-response curves and control groups (e.g., atropine as a comparator) are critical to minimize bias .

Q. What are the established methodologies for assessing this compound’s bioavailability and metabolic stability in pharmacokinetic studies?

Bioavailability studies should employ high-performance liquid chromatography (HPLC) or LC-MS/MS to quantify plasma concentrations post-administration. Metabolic stability can be evaluated using liver microsome assays (human/rodent) to identify cytochrome P450 isoforms involved in its metabolism. Cross-species comparisons (e.g., rat vs. human microsomes) are recommended to predict interspecies variability .

Q. How do researchers isolate this compound’s therapeutic effects from its anticholinergic side effects in experimental models?

To isolate therapeutic effects, studies often use selective receptor antagonists (e.g., pirenzepine for M1 receptors) or genetic knockout models (e.g., M3 receptor-deficient mice). Parallel experiments with non-anticholinergic spasmolytics (e.g., mebeverine) can help differentiate mechanism-specific outcomes. Blinded randomization and sham-operated controls are essential to reduce confounding .

Advanced Research Questions

Q. What strategies resolve contradictions in reported efficacy of this compound across clinical trials for irritable bowel syndrome (IBS)?

Contradictions may arise from heterogeneous patient stratification (e.g., IBS subtypes) or variability in endpoints (e.g., pain relief vs. motility normalization). A systematic review adhering to PRISMA guidelines, coupled with subgroup meta-analysis, can identify moderating variables. Sensitivity analysis should exclude low-quality trials (e.g., those lacking placebo controls or blinding) .

Q. How can researchers optimize in vivo models to evaluate long-term safety of this compound, particularly regarding central anticholinergic effects?

Chronic toxicity studies in non-human primates (NHPs) are ideal due to their neuroanatomical similarity to humans. Behavioral assays (e.g., Morris water maze for cognitive effects) and cerebrospinal fluid (CSF) sampling should be paired with histopathological analysis of brain regions rich in muscarinic receptors (e.g., hippocampus). Dose escalation protocols must follow OECD Test Guideline 452 .

Q. What computational approaches are effective in predicting this compound’s off-target interactions, and how are these validated experimentally?

Molecular docking simulations (e.g., AutoDock Vina) against the ChEMBL database can predict off-target binding. In vitro selectivity panels (e.g., Eurofins CEREP’s SafetyScreen44) validate these predictions. Researchers should prioritize receptors with >50% binding affinity at therapeutic concentrations. False positives are mitigated via counter-screening with orthogonal assays (e.g., radioligand displacement) .

Q. How do researchers design ethically robust protocols for human trials involving this compound, given its regulatory restrictions in certain regions?

Ethical protocols must address informed consent transparency regarding regional availability restrictions (e.g., this compound’s status in the 2010–2018 WHO reports) . Inclusion criteria should exclude populations with contraindications (e.g., glaucoma patients). Data safety monitoring boards (DSMBs) must review interim results to enforce stopping rules for adverse events .

Methodological Guidance

What frameworks ensure rigorous formulation of research questions for this compound-related studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

- Population : IBS patients with diarrhea-predominant subtype.

- Intervention : this compound (50 mg TID).

- Comparison : Mebeverine (135 mg TID).

- Outcome : Change in bowel motility index at 4 weeks. This ensures alignment with gaps in existing literature (e.g., head-to-head trials vs. other antispasmodics) .

Q. How should researchers manage data from high-throughput screening (HTS) studies on this compound analogs?

Implement a FAIR data management plan (Findable, Accessible, Interoperable, Reusable):

Q. What are best practices for sourcing authoritative chemical data on this compound while avoiding unreliable platforms?

Prioritize primary literature via PubMed/MedLine and validated databases (e.g., DrugBank, IUPAC). Avoid non-peer-reviewed sources like . For physicochemical properties, consult SciFinder or Reaxys , cross-referenced with USP/EP monographs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.